3-[2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-[2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole ring fused with a piperidine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrimidine moieties.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoxazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, the compound can be used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for various applications, such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of 3-[2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
- [3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone
Uniqueness
Compared to similar compounds, 3-[2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various fields .
Properties
IUPAC Name |
3-[2-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O3/c1-14(2)20-19(23)21(25-13-24-20)26(3)15-7-6-10-27(11-15)18(29)12-28-16-8-4-5-9-17(16)31-22(28)30/h4-5,8-9,13-15H,6-7,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITVHYQPEYVZRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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